Methyl penta-2,4-dienoate

Description

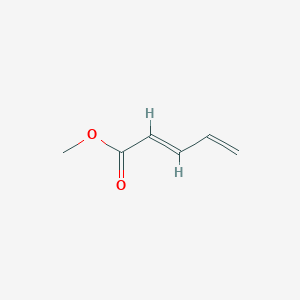

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-penta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDLNNZTQJVBNJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-75-9 | |

| Record name | Methyl penta-2,4-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl penta-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Penta-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl penta-2,4-dienoate, a versatile organic compound, serves as a valuable building block in organic synthesis. Its conjugated diene system and α,β-unsaturated ester functionality impart a unique reactivity profile, making it a key precursor in the construction of complex molecular architectures, including those relevant to drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, stereoisomerism, and spectroscopic signatures of this compound. Detailed experimental protocols for its synthesis and participation in characteristic reactions are also presented, alongside graphical representations of key chemical transformations to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Isomerism

This compound is a methyl ester of penta-2,4-dienoic acid. Its structure is characterized by a five-carbon chain with two conjugated double bonds and a methyl ester group. The presence of two double bonds gives rise to stereoisomerism, resulting in four possible geometric isomers:

-

(2E,4E)-methyl penta-2,4-dienoate

-

(2E,4Z)-methyl penta-2,4-dienoate

-

(2Z,4E)-methyl penta-2,4-dienoate

-

(2Z,4Z)-methyl penta-2,4-dienoate

The specific stereochemistry of the double bonds significantly influences the molecule's physical properties and chemical reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these properties may vary slightly between the different stereoisomers.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][3] |

| CAS Number | 1515-75-9 (unspecified stereoisomer), 2409-87-2 ((E)-isomer) | [1] |

| Density | 0.936 g/cm³ | [2] |

| Boiling Point | 135.2 °C at 760 mmHg | [2] |

| Flash Point | 46.4 °C | [2] |

| Refractive Index (n20/D) | 1.484 | |

| LogP | 1.4 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a derivative, methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate, the following chemical shifts have been reported in CDCl₃: δ 10.75 (d br, J = 13.2, 1H, NH), 7.76 (d, J = 13.2, 1H, H-5), 7.48 (d, J = 16.0, 1H, H-3), 7.34-7.40 (m, 2H, Ph), 7.11-7.16 (m, 1H, Ph), 7.06-7.10 (m, 2H, Ph), 6.19 (d, J = 16.0, 1H, H-2), 3.86 (s, 3H, OMe), 3.76 (s, 3H, OMe)[4].

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. For the same derivative, methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate, the reported ¹³C NMR chemical shifts in CDCl₃ are: δ 169.4 (C, COOMe), 168.8 (C, COOMe), 148.0 (CH, C-5), 142.4 (CH, C-3), 139.3 (C, Ph), 129.9 (2CH, Ph), 124.5 (CH, Ph), 116.7 (2CH, Ph), 110.7 (CH, C-2), 98.4 (C-4), 51.4 (OMe), 51.3 (OMe)[4]. For (2E,4E)-Methyl 5-phenylpenta-2,4-dienoate, the reported ¹³C NMR chemical shifts are: δ 167.5, 144.8, 140.5, 136.0, 129.0, 128.8, 127.2, 126.2, 120.8, 51.6[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For methyl (E)-2-methylpenta-2,4-dienoate, a strong absorption band is observed around 1711 cm⁻¹, which corresponds to the C=O stretching of the ester group[3]. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region[3]. Other characteristic peaks include C-H stretching vibrations above 3000 cm⁻¹ for the vinylic hydrogens and C-O stretching vibrations for the ester linkage around 1250-1263 cm⁻¹[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, fragmentation patterns such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃) can be observed, which helps confirm the structure[3].

Synthesis of this compound

The stereoselective synthesis of the different isomers of this compound is a key challenge and can be achieved through various methods.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly effective for preparing (E)-alkenes. A general workflow for the synthesis of an (E)-α,β-unsaturated ester is depicted below.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Experimental Protocol: Synthesis of Methyl (2E,4E)-hexa-2,4-dienoate (as a representative example)

-

Preparation of the Phosphonate Ylide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.0 equivalent) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to generate the phosphonate ylide.

-

Olefination: A solution of crotonaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl (2E,4E)-hexa-2,4-dienoate.

Chemical Reactivity: The Diels-Alder Reaction

The conjugated diene system of this compound makes it an excellent diene for Diels-Alder reactions, a powerful tool for the formation of six-membered rings.

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, methyl (2E,4E)-penta-2,4-dienoate (1.0 equivalent) and maleic anhydride (1.1 equivalents) are dissolved in a suitable solvent such as toluene.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.

Applications in Drug Development

The structural motifs accessible through reactions of this compound are prevalent in a wide range of biologically active molecules and natural products. The ability to stereoselectively synthesize complex cyclic systems via the Diels-Alder reaction makes this compound a valuable starting material in the synthesis of potential therapeutic agents. The α,β-unsaturated ester moiety can also participate in Michael additions, further expanding its synthetic utility in drug development programs.

Conclusion

This compound is a versatile and reactive molecule with a rich chemistry stemming from its conjugated diene and α,β-unsaturated ester functionalities. A thorough understanding of its structure, properties, and reactivity is essential for its effective utilization in organic synthesis. This guide has provided a detailed overview of these aspects, including practical experimental protocols and illustrative diagrams, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of (2E,4E)-methyl penta-2,4-dienoate

(2E,4E)-methyl penta-2,4-dienoate , also known as methyl sorbate, is a valuable conjugated diene ester in organic synthesis. Its structure, featuring a conjugated diene system and an α,β-unsaturated ester, makes it a versatile precursor for various chemical transformations. This guide provides a comprehensive overview of its synthesis, focusing on key methodologies, experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The synthesis of (2E,4E)-methyl penta-2,4-dienoate can be achieved through several routes, with the stereoselective formation of the (2E,4E) isomer being a primary consideration. The choice of method often depends on factors such as desired yield, stereoselectivity, and availability of starting materials.

Table 1: Comparison of Key Synthesis Methods for (2E,4E)-methyl penta-2,4-dienoate

| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield | Key Advantages |

| Fischer Esterification | Sorbic acid, Methanol | Sulfuric acid | Not specified | Simple procedure, readily available starting materials |

| Palladium-Catalyzed Carbonylation | Alkyl bromide, Methyl acrylate | Palladium acetate, Triphenylphosphine | 4% | Direct formation of the carbon skeleton |

| Horner-Wadsworth-Emmons Reaction | (E)-3-methyl-2-propenal, phosphonate ylide | Base (e.g., NaH) | High | High (E)-selectivity |

| Rhodium-Catalyzed Telomerization | Propyne, Methyl acrylate | Chlorotris(triphenylphosphine)rhodium | >90% | High selectivity with specific catalyst systems |

Experimental Protocols

Detailed methodologies for the key synthesis routes are outlined below, providing a practical guide for laboratory implementation.

1. Fischer Esterification of Sorbic Acid

This method involves the acid-catalyzed esterification of sorbic acid with methanol.[1][2]

-

Materials:

-

Procedure:

-

A reflux apparatus is assembled with a round-bottom flask.[1]

-

Sorbic acid and methanol are added to the flask and stirring is initiated.[1]

-

Ice-cold sulfuric acid is added dropwise to the stirring mixture.[1]

-

The solution is heated to reflux and maintained for 72 minutes.[1]

-

After cooling to room temperature, the reaction mixture is neutralized with a cold sodium bicarbonate solution.[1]

-

The product is extracted into an organic solvent, and the layers are separated. The organic layer is washed with a sodium chloride solution to remove residual water.[1]

-

The final product can be purified by heating to above 125°C to remove any remaining water.[1]

-

2. Palladium-Catalyzed Synthesis

This method utilizes a palladium catalyst to couple an alkyl bromide with methyl acrylate.[3]

-

Materials:

-

Procedure:

-

Palladium acetate, triphenylphosphine, alkyl bromide, methyl acrylate, and tributylamine are introduced into a reactor chamber.[3]

-

The mixture is heated to 120°C for 27 hours.[3]

-

The resulting reaction mass is extracted with ether.[3]

-

The product is purified by distillation, yielding methyl sorbate.[3]

-

3. Rhodium-Catalyzed Telomerization

This process involves the reaction of propyne and methyl acrylate in the presence of a rhodium catalyst.[4]

-

Materials:

-

Procedure:

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of (2E,4E)-methyl penta-2,4-dienoate via the Horner-Wadsworth-Emmons reaction, a reliable method for achieving high (E)-selectivity.[5]

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Stereoselectivity

The control of stereochemistry is crucial in the synthesis of (2E,4E)-methyl penta-2,4-dienoate. The Horner-Wadsworth-Emmons reaction is particularly advantageous for its high preference for the formation of (E)-alkenes.[5] Similarly, palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are premier methods for the stereoselective synthesis of conjugated dienes.[5] The choice of stabilized ylides in Wittig-type reactions generally leads to the thermodynamically more stable (E)-isomer.[5]

References

- 1. Sciencemadness Discussion Board - The synthesis of methyl sorbate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. CA2339736A1 - Method for producing sorbic acid and sorbic acid esters or derivatives thereof - Google Patents [patents.google.com]

- 5. Methyl penta-2,4-dienoate | 2409-87-2 | Benchchem [benchchem.com]

Spectroscopic Profile of Methyl Penta-2,4-dienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl penta-2,4-dienoate, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that a complete, experimentally verified dataset from a single source is not publicly available. Therefore, the data presented is a compilation from various sources, including data for structurally similar compounds, and should be considered as a reference guide.

Table 1: ¹H NMR Spectroscopic Data (Predicted and from Related Compounds)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Notes |

| H2 | 5.8 - 6.0 | d | ~15 | Trans coupling with H3 |

| H3 | 7.2 - 7.4 | dd | ~15, ~10 | Coupling to H2 and H4 |

| H4 | 6.2 - 6.4 | m | - | Complex coupling with H3 and H5 |

| H5 | 5.3 - 5.5 | m | - | Vinyl protons |

| OCH₃ | ~3.7 | s | - | Methyl ester |

Note: Data is based on typical values for similar α,β-unsaturated esters and diene systems. Experimental data for the closely related methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate shows vinylic protons in the range of 6.19-7.76 ppm and methyl ester protons at 3.76 and 3.86 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data (Reference Data)

| Carbon | Chemical Shift (δ) ppm | Notes |

| C=O | ~167 | Ester carbonyl |

| C2 | ~120 | Vinylic carbon |

| C3 | ~145 | Vinylic carbon |

| C4 | ~130 | Vinylic carbon |

| C5 | ~135 | Vinylic carbon |

| OCH₃ | ~51 | Methyl ester |

Note: This data is referenced from spectral databases for similar structures. PubChem indicates the availability of a ¹³C NMR spectrum for this compound in SpectraBase[2].

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1710 - 1725 | Strong |

| C=C Stretch (Diene) | ~1600 - 1650 | Medium to Strong |

| C-O Stretch (Ester) | ~1250 - 1265 | Strong |

| =C-H Bending (out of plane) | ~900 - 1000 | Strong |

Note: PubChem indicates the availability of a vapor phase IR spectrum for this compound in SpectraBase[2].

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Variable | [M - CH₃]⁺ |

| 81 | High | [M - OCH₃]⁺ |

| 53 | High | [C₄H₅]⁺ |

Note: The molecular weight of this compound is 112.13 g/mol . The fragmentation pattern is expected to involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). PubChem indicates the availability of a GC-MS spectrum for this compound in SpectraBase[2]. Predicted m/z values for various adducts are also available[2].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded first.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Gas Chromatography (GC):

-

Injector: The sample solution (1 µL) is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might be: initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detector: The detector records the abundance of each ion.

-

Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Physical Properties of Methyl (2E,4Z)-penta-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Summary of Physical Properties

The following table summarizes the available physical and chemical properties for methyl penta-2,4-dienoate and its (2E) isomer. These values serve as a baseline for comparison and highlight the need for experimental characterization of the (2E,4Z) isomer.

| Property | This compound (Isomer unspecified) | Methyl (2E)-penta-2,4-dienoate |

| CAS Number | 1515-75-9[1][2] | 2409-87-2[3] |

| Molecular Formula | C₆H₈O₂[1][2] | C₆H₈O₂[1] |

| Molecular Weight | 112.13 g/mol [1] | 112.13 g/mol [3] |

| Boiling Point | 135.2 °C at 760 mmHg[2] | Not specified |

| Density | 0.936 g/cm³[2] | Not specified |

| Refractive Index | n20/D 1.484[2] | Not specified |

| Flash Point | 46.4 °C[2] | Not specified |

| Vapor Pressure | 7.8 mmHg at 25°C[2] | Not specified |

| Storage Temperature | -20°C[2] | 2-8°C (Sealed in dry) |

Note: The properties listed for "this compound" may represent a mixture of isomers or an unspecified isomer.

Stereoisomers of this compound

The geometry of the two double bonds in this compound gives rise to four possible stereoisomers. The biological activity and chemical reactivity of these isomers can vary significantly, making stereoselective synthesis and characterization crucial.[3]

Caption: Stereoisomers of this compound.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to characterize the physical properties of methyl (2E,4Z)-penta-2,4-dienoate.

This method is suitable for small quantities of a liquid sample.

Procedure:

-

Obtain a small test tube (e.g., 6 x 50 mm) and a capillary tube sealed at one end.

-

Introduce a few drops of the liquid sample into the test tube.

-

Place the capillary tube, open end down, into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is near the thermometer bulb.

-

Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker of paraffin oil on a hot plate).[4][5]

-

Heat the bath slowly, stirring continuously for even heat distribution.[4]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a rapid and continuous stream of bubbles is observed, stop heating and allow the bath to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] Record this temperature.

For solid compounds, the melting point is a crucial indicator of purity.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2.5-3.5 mm.[6]

-

Place the capillary tube into a melting point apparatus.[7][8]

-

Heat the apparatus rapidly to a temperature about 5-10°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[6][7][9]

-

Record the temperature at which the first drop of liquid appears (the start of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[7]

-

A sharp melting point range (0.5-1°C) is indicative of a pure compound.[7]

The refractive index is a characteristic property of a liquid and can be measured with high precision.

Procedure using an Abbe Refractometer:

-

Ensure the prisms of the refractometer are clean.

-

Place a few drops of the liquid sample onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly.

-

While looking through the eyepiece, adjust the coarse and fine adjustment knobs until the light and dark fields are sharp and divided.

-

If a color fringe is visible, adjust the chromatic dispersion compensator until a sharp, black-and-white dividing line is observed.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

A systematic approach to solubility testing can provide information about the polarity and functional groups present in the molecule.

Procedure:

-

Place approximately 0.1 g of the solid sample (or 0.2 mL of a liquid) into a small test tube.[10]

-

Add 3 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions, shaking after each addition.[10]

-

Observe whether the compound dissolves completely.

-

If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[11][12]

-

If the compound is insoluble in water, test its solubility in dilute acid and base to identify potential acidic or basic functional groups.[10][13]

Synthesis and Characterization Workflow

Given the absence of specific data, a logical first step for any research involving methyl (2E,4Z)-penta-2,4-dienoate is its synthesis and subsequent characterization. Stereoselective synthesis methods, such as palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki couplings), can be employed to control the geometry of the double bonds.[3]

References

- 1. This compound | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1515-75-9 | Chemsrc [chemsrc.com]

- 3. This compound | 2409-87-2 | Benchchem [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chymist.com [chymist.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

CAS number 1515-75-9 chemical information

An In-depth Technical Guide to CAS Number 1515-75-9: Methyl 2,4-pentadienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1515-75-9, identified as Methyl 2,4-pentadienoate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and reactivity. It is important to note that while structurally related compounds have been investigated for biological activity, there is a lack of significant, publicly available data on the specific pharmacological or biological mechanisms of action for Methyl 2,4-pentadienoate itself.

Methyl 2,4-pentadienoate is a colorless liquid with a fruity odor.[1] It is primarily utilized as a versatile building block in organic synthesis.[1][2] Its structure, featuring a conjugated diene system and an ester group, makes it an important intermediate in the production of various chemicals, including those for the pharmaceutical, agrochemical, and fragrance industries.[1][2]

Table 1: Chemical Identifiers for CAS 1515-75-9

| Identifier | Value |

| CAS Number | 1515-75-9 |

| IUPAC Name | methyl (2E)-penta-2,4-dienoate[1] |

| Molecular Formula | C₆H₈O₂[1][2][3] |

| Molecular Weight | 112.13 g/mol [1] |

| Synonyms | 1,3-BUTADIENE-1-CARBOXYLIC ACID METHYL ESTER, (E)-Methyl 2,4-Pentadienoate, 1-(Methoxycarbonyl)-1,3-butadiene, Methyl 1,3-butadiene-1-carboxylate[1][2] |

| InChI | InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+[1] |

| InChIKey | LJDLNNZTQJVBNJ-SNAWJCMRSA-N[1] |

| Canonical SMILES | COC(=O)C=CC=C[1] |

Table 2: Physicochemical Properties of Methyl 2,4-pentadienoate

| Property | Value |

| Boiling Point | 135.2°C at 760 mmHg[2] |

| Density | 0.936 g/cm³[2] |

| Flash Point | 46.4°C[2] |

| Refractive Index (n20/D) | 1.484[2] |

| Vapor Pressure | 7.8 mmHg at 25°C[2] |

| LogP | 0.90160[2] |

| Polar Surface Area | 26.3 Ų[1] |

Synthesis and Reactivity

Methyl 2,4-pentadienoate is a key substrate in various organic reactions, primarily due to its nature as an electron-poor diene. This characteristic allows it to readily participate in cycloaddition reactions to form carbocyclic and heterocyclic compounds.[4]

Synthetic Routes

Two primary methods for the preparation of Methyl 2,4-pentadienoate are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[4] These olefination strategies are fundamental in creating carbon-carbon double bonds.

Experimental Protocol: Synthesis via Wittig Reaction

A common synthesis protocol involves the Wittig alkenation of acrolein with (methoxycarbonylmethylene)triphenylphosphorane.[4]

-

Preparation of the Ylide: (Methoxycarbonylmethylene)triphenylphosphorane is prepared from methyl bromoacetate and triphenylphosphine, followed by deprotonation with a suitable base.

-

Wittig Reaction: The phosphorane ylide is then reacted with acrolein in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Workup and Purification: The reaction mixture is typically subjected to aqueous workup to remove byproducts. The crude product is then purified by distillation or column chromatography to yield Methyl 2,4-pentadienoate.

Key Chemical Reactions

Methyl 2,4-pentadienoate is a versatile reagent in several important organic reactions:

-

Aza-Morita-Baylis-Hillman Reaction: It undergoes this reaction with aldimines in the presence of a nucleophilic catalyst like 3-hydroxyquinuclidine.[4]

-

Diels-Alder Reactions: As an electron-poor diene, it participates in [4+2] cycloaddition reactions with various dienophiles.

-

Metal-Promoted Cycloadditions: It is also used in metal-promoted [6+4] cycloadditions.[4]

Biological and Pharmacological Information

Extensive searches of scientific literature and chemical databases did not yield significant information on the specific biological or pharmacological activity of Methyl 2,4-pentadienoate (CAS 1515-75-9). While some complex derivatives containing the pentadienoate scaffold have been investigated for potential antitumor and cytotoxic properties, these activities are attributed to the other functional groups in those molecules and cannot be directly extrapolated to Methyl 2,4-pentadienoate.

Therefore, this compound is primarily of interest for its role in chemical synthesis rather than as a bioactive agent.

Safety and Handling

Methyl 2,4-pentadienoate is classified as a flammable liquid and is an irritant to the skin, eyes, and respiratory system.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Information for Methyl 2,4-pentadienoate

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Conclusion

Methyl 2,4-pentadienoate (CAS 1515-75-9) is a valuable and versatile chemical intermediate with well-defined physicochemical properties and synthetic applications. Its utility in organic synthesis, particularly in cycloaddition and olefination reactions, is well-documented. For researchers and professionals in drug development, this compound may serve as a useful starting material for the synthesis of more complex molecules. However, based on currently available information, it does not possess direct biological or pharmacological activity that would warrant its investigation as a therapeutic agent. Future studies may uncover novel applications, but its current role remains firmly in the realm of synthetic chemistry.

References

- 1. The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitivity of different resistant tumour cell lines to the two novel compounds (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate and (1E,3E)-1,4-bis(2-naphthyl)-2,3-dinitro-1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Naphthylnitrobutadienes as pharmacologically active molecules: evaluation of the in vivo antitumour activity [unige.iris.cineca.it]

An In-depth Technical Guide to the Stereoisomers of Methyl Penta-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the four stereoisomers of methyl penta-2,4-dienoate: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The geometry of the two double bonds significantly influences the biological activity and chemical reactivity of these compounds, making their individual characterization crucial for research and development.[1]

Introduction

This compound is a conjugated diene and an α,β-unsaturated ester, structural features that confer significant chemical reactivity. The planarity of the conjugated system allows for electron delocalization, influencing its spectroscopic properties and reactivity in various chemical reactions, including cycloadditions and polymerizations. The four possible geometric isomers arise from the E/Z (trans/cis) configuration at the C2-C3 and C4-C5 double bonds.

Stereoselective Synthesis

The controlled synthesis of each stereoisomer is paramount for their individual study. Several stereoselective synthetic methodologies are employed to control the geometry of the double bonds.

Key Synthetic Strategies:

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are powerful tools for creating carbon-carbon double bonds with a degree of stereocontrol. Stabilized Wittig ylides and HWE reagents generally favor the formation of (E)-isomers due to thermodynamic stability.[1] Conversely, non-stabilized ylides under salt-free conditions can favor (Z)-isomer formation.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Negishi and Suzuki-Miyaura couplings are highly effective for the stereoselective synthesis of conjugated dienes.[2] For instance, the coupling of (E)-1-alkenylboronates with ethyl (E)-3-bromoacrylate in the presence of a palladium catalyst can predominantly yield the (2E,4E)-isomer.[1]

-

Negishi Coupling: This method, which couples an organozinc reagent with an organic halide, offers high stereochemical purity (≥98%) in the synthesis of 2,4-dienoic esters.[1] A general approach involves the hydrozirconation of a terminal alkyne to generate a vinylzirconocene species, followed by transmetalation with a zinc salt to form the organozinc reagent, which is then coupled with an appropriate methyl β-bromoacrylate isomer.[1]

Physicochemical and Spectroscopic Characterization

The characterization of each stereoisomer relies on a combination of physical property measurements and spectroscopic analysis.

Physical Properties

| Property | Value |

| Molecular Weight | 112.13 g/mol [1][3] |

| Molecular Formula | C₆H₈O₂[3] |

Note: Specific melting points, boiling points, and densities for each individual stereoisomer are not consistently reported in publicly available literature.

Spectroscopic Data

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the stereochemistry of the double bonds. The coupling constants (J-values) between vinylic protons are particularly diagnostic.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the olefinic protons are characteristic for each isomer. For a related compound, methyl (E)-2-methylpenta-2,4-dienoate, the vinylic protons exhibit a doublet at 7.32 ppm (H3), a multiplet at 6.36 ppm (H4), and two doublets at 5.19 and 5.07 ppm for the terminal H5 protons.[1] Similar patterns with distinct coupling constants would be expected for the stereoisomers of this compound.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the conjugated system are also sensitive to the stereochemistry of the double bonds.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the isomers.

-

GC-MS Analysis: As volatile compounds, the stereoisomers of this compound can be separated and analyzed by GC-MS. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (112.13 g/mol ).[1] Characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃), can help confirm the structure.[1]

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present, such as the C=O of the ester and the C=C of the conjugated diene system.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of each stereoisomer are often specific to the chosen synthetic route and the available analytical instrumentation. Below are generalized experimental workflows.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and isolation of a this compound stereoisomer.

Detailed Steps:

-

Reaction Setup: The chosen starting materials (e.g., an appropriate aldehyde and a Wittig or HWE reagent) are dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The base (if required for the reaction) is added at a controlled temperature (e.g., 0 °C or -78 °C) to generate the reactive species. The second reactant is then added dropwise.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Once the reaction is complete, it is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired stereoisomer.

Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of a purified this compound stereoisomer.

Detailed Protocols:

-

NMR Spectroscopy:

-

A sample of the purified isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

The coupling constants between vinylic protons are carefully measured to determine the stereochemistry of the double bonds.

-

-

GC-MS Analysis:

-

A dilute solution of the purified isomer in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The GC oven temperature is programmed to separate the components of the sample.

-

The eluting compounds are introduced into the mass spectrometer, and mass spectra are recorded.

-

The molecular ion peak and the fragmentation pattern are analyzed to confirm the identity of the compound.

-

Logical Relationship of Isomer Characterization

Caption: The logical progression from synthesis to the unambiguous structural elucidation of this compound stereoisomers.

Conclusion

The characterization of the individual stereoisomers of this compound is a critical undertaking for any research or development program involving this compound. The combination of stereoselective synthesis and detailed spectroscopic analysis, particularly high-field NMR, is essential for the unambiguous assignment of the E/Z geometry of the double bonds. This guide provides a foundational understanding of the key methodologies and workflows required for the successful characterization of these important chemical entities.

References

An In-depth Technical Guide to Methyl Penta-2,4-dienoate

This technical guide provides a comprehensive overview of methyl penta-2,4-dienoate, including its nomenclature, physicochemical properties, synthetic protocols, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is methyl (2E)-penta-2,4-dienoate [1][2]. It is also known by several synonyms, including:

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1][4] |

| CAS Number | 2409-87-2 (for the (E)-isomer) | [3][4] |

| InChI Key | LJDLNNZTQJVBNJ-SNAWJCMRSA-N | [1][4] |

| Canonical SMILES | COC(=O)/C=C/C=C | [1] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Refractive Index | Not available | [2] |

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with the stereochemical outcome being a critical consideration.[4] The four possible stereoisomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[4]

A straightforward method for the synthesis of this compound is the direct esterification of penta-2,4-dienoic acid (sorbic acid) with methanol.[4] This reaction is typically catalyzed by a strong acid.[4]

Experimental Protocol:

-

Dissolve penta-2,4-dienoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours to drive the equilibrium towards the ester product.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting ester by distillation.

The Horner-Wadsworth-Emmons reaction is a widely used method for forming carbon-carbon double bonds and is particularly effective for synthesizing conjugated dienes like this compound.[4] This reaction involves the coupling of a phosphonate carbanion with an aldehyde.[4]

Experimental Protocol:

-

Prepare the phosphonate reagent, typically triethyl phosphonoacetate.

-

Deprotonate the phosphonate with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to generate the phosphonate carbanion.

-

Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the solution of the phosphonate carbanion at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.

Negishi coupling provides a highly stereoselective route to 2,4-dienoic esters.[4] This method involves the reaction of an organozinc reagent with an organic halide and has been shown to produce conjugated dienes with high stereochemical purity (≥98%).[4]

Experimental Protocol:

-

Preparation of the Organozinc Reagent:

-

Coupling Reaction:

-

In a separate flask, add a palladium catalyst (e.g., Pd(PPh₃)₄) to a solution of the appropriate methyl β-bromoacrylate stereoisomer.

-

Add the prepared organozinc reagent to the solution containing the bromoacrylate and catalyst.

-

Stir the reaction mixture at room temperature until the starting materials are consumed.

-

-

Workup and Purification:

-

Quench the reaction and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the resulting this compound derivative using column chromatography.

-

Analytical Techniques

The characterization and analysis of this compound are typically performed using standard spectroscopic and chromatographic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile compounds like this compound.[4] The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides its mass spectrum, which can be used to determine the molecular weight and fragmentation pattern.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the diene system.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl and the carbon-carbon double bonds.

Diagrams

Below are diagrams illustrating key concepts related to this compound.

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Caption: Key chemical features and reactivity of this compound.

References

Commercial Availability and Technical Guide for Methyl Penta-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of methyl penta-2,4-dienoate for research purposes. It includes a summary of suppliers, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological relevance, including a representative signaling pathway.

Commercial Availability

This compound is commercially available from various suppliers in different quantities and purities, primarily for research and development purposes. The compound is often listed under its different isomers, with the (2E,4E)-isomer being the most common. Researchers should carefully verify the specific isomer and purity offered by each supplier to ensure it meets their experimental needs.

Below is a summary of representative suppliers for this compound. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Fluorochem | Methyl (E)-penta-2,4-dienoate | 2409-87-2 | 95% | 100mg | €50.00 |

| 250mg | €81.00 | ||||

| 1g | €180.00 | ||||

| 5g | €725.00 | ||||

| Fluorochem | This compound | 1515-75-9 | 95% | 250mg | €91.00 |

| 1g | €185.00 | ||||

| 5g | €537.00 | ||||

| BLD Pharmatech Co., Ltd. (via Sigma-Aldrich) | (E)-Methyl penta-2,4-dienoate | 2409-87-2 | 97% | - | Inquire |

| Shanghai Amole Biotechnology Co., Ltd. (via Chemsrc) | This compound | 1515-75-9 | 97.0% | 250mg, 1g, 5g | Inquire |

| Dayang Chem (Hangzhou) Co.,Ltd (via Echemi) | This compound | 1515-75-9 | - | - | Inquire |

| Santa Cruz Biotechnology | (2E)-2,4-Pentadienoic Acid Methyl Ester | 2409-87-2 | - | - | Inquire |

| Benchchem | This compound | 2409-87-2 | - | - | Inquire |

Experimental Protocols

Synthesis of Methyl (2E,4E)-penta-2,4-dienoate via Horner-Wadsworth-Emmons Reaction

This protocol describes a common and stereoselective method for synthesizing the (2E,4E)-isomer of this compound.[1]

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Crotonaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

-

Cool the resulting ylide solution back to 0 °C.

-

Add crotonaldehyde (1.0 equivalent) dropwise to the cooled solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Beakers and flasks

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 95:5).

-

Carefully load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Expected Chemical Shifts (δ) for Methyl (2E,4E)-penta-2,4-dienoate:

-

~7.2-7.4 ppm (dd, 1H, H-3)

-

~6.1-6.3 ppm (m, 1H, H-4)

-

~5.7-5.9 ppm (d, 1H, H-2)

-

~5.5-5.7 ppm (m, 1H, H-5)

-

~3.7 ppm (s, 3H, -OCH₃)

-

~1.8 ppm (d, 3H, -CH₃ at C-5)

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Expected Chemical Shifts (δ) for Methyl (2E,4E)-penta-2,4-dienoate:

-

~167 ppm (C=O, ester)

-

~145 ppm (C-3)

-

~140 ppm (C-5)

-

~129 ppm (C-4)

-

~120 ppm (C-2)

-

~51 ppm (-OCH₃)

-

~18 ppm (-CH₃ at C-5)

-

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.

GC-MS is used to determine the purity of the compound and confirm its molecular weight.[1]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: The retention time from the gas chromatogram will indicate the purity, while the mass spectrum will show the molecular ion peak (m/z = 112.13 for C₆H₈O₂) and characteristic fragmentation patterns.[1]

Biological Relevance and Signaling Pathway

This compound belongs to the class of α,β-unsaturated carbonyl compounds. This structural motif makes it a potential Michael acceptor, allowing it to react with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins.[2] This reactivity can lead to the modulation of various cellular signaling pathways.

One such pathway is the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][4] Electrophilic compounds like α,β-unsaturated esters can react with specific cysteine residues on the Keap1 protein. This modification leads to a conformational change in Keap1, disrupting its ability to target the transcription factor Nrf2 for proteasomal degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective genes.[3][4]

Below is a diagram illustrating the proposed activation of the Keap1-Nrf2 pathway by an electrophilic compound such as this compound.

Another relevant pathway that can be modulated by α,β-unsaturated carbonyl compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[1] Electrophilic compounds can potentially inhibit the NF-κB pathway by forming covalent adducts with critical cysteine residues on components of this pathway, such as the IKK kinases or NF-κB itself, thereby preventing the transcription of pro-inflammatory genes.[1]

The diagram below illustrates a potential experimental workflow for investigating the effects of this compound on a cellular model.

References

- 1. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety of Methyl Penta-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for methyl penta-2,4-dienoate. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] While comprehensive toxicological data for this specific compound are limited, its classification as an α,β-unsaturated ester suggests a potential for reactivity with biological macromolecules, which is a key consideration in its health and safety assessment. This guide synthesizes available data and provides insights based on structurally related compounds to offer a comprehensive overview for professionals in research and drug development.

Core Safety and Hazard Information

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a flammable liquid and an irritant.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection in poorly ventilated areas, should be used when handling this substance.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1][5][6] |

| Molecular Weight | 112.13 g/mol | [1][5] |

| CAS Number | 1515-75-9 | [1] |

| Boiling Point | 135.2°C at 760 mmHg | [5] |

| Flash Point | 46.4°C | [5] |

| Density | 0.936 g/cm³ | [5] |

| Vapor Pressure | 7.8 mmHg at 25°C | [5] |

| Storage Temperature | -20°C to 8°C | [5][6] |

GHS Hazard Classification

The GHS classification for this compound indicates its primary hazards.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

Toxicological Profile and Experimental Protocols

Mechanism of Toxicity: Michael Addition

The primary mechanism of toxicity for α,β-unsaturated carbonyl compounds is their electrophilic nature, which makes them susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[7][8] This reaction, known as a Michael-type addition, can lead to cellular dysfunction and toxicity.

Below is a conceptual diagram illustrating this potential signaling pathway.

Caption: Conceptual pathway of toxicity for this compound via Michael addition.

Experimental Protocols for Irritation Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the irritation potential of chemicals.

A dermal irritation study would typically follow OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

-

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically a rabbit).

-

Methodology: A dose of 0.5 mL of the liquid is applied to a gauze patch, which is then secured to the shaved skin of the animal for a 4-hour exposure period.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed effects.

For eye irritation, in vitro methods are now preferred to reduce animal testing. OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) is a relevant example.

-

Principle: The test substance is applied topically to a reconstructed human cornea-like epithelium tissue model. Cell viability is measured to assess eye irritation potential.

-

Methodology:

-

The RhCE tissue is exposed to the test substance for a defined period (e.g., 30 minutes for liquids).

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is determined using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.

-

-

Data Analysis: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control. For example, a mean tissue viability of ≤ 60% can classify a substance as a Category 2 irritant.[3]

Assessing respiratory irritation often involves in vivo studies in rodents, such as the one described in OECD Test Guideline 403 (Acute Inhalation Toxicity) , which can be adapted to look for signs of irritation. Sensory irritation can be evaluated by measuring the respiratory frequency in mice. A significant reduction in respiratory frequency indicates a sensory irritant effect.[9]

Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling: Handle in a well-ventilated area.[3] Use non-sparking tools and take precautionary measures against static discharge.[10] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[10]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[3][11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Containment and Cleaning: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[3]

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a compound like this compound, where specific toxicological data is limited.

Caption: A workflow for assessing the safety of a compound with limited specific data.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eye irritation potential: palm-based methyl ester sulphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]

- 5. Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | 1516-24-1 | Benchchem [benchchem.com]

- 6. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of (2E,4E)-Dienoates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (2E,4E)-dienoates using the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is a powerful tool for the construction of carbon-carbon double bonds, offering high stereocontrol, operational simplicity, and compatibility with a wide range of functional groups, making it highly relevant in the synthesis of natural products and pharmaceutical agents.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis where a stabilized phosphonate carbanion reacts with an aldehyde or ketone to produce an alkene.[1][2] A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup.[3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is crucial for the synthesis of the desired (2E,4E)-dienoate isomer when using an α,β-unsaturated aldehyde as the starting material.[1][4]

The (2E,4E)-dienoate structural motif is a common feature in a variety of biologically active natural products and synthetic compounds with potential therapeutic applications, including antifungal, and antiproliferative agents. The ability to reliably construct this moiety with high stereoselectivity is therefore of significant interest to the drug development community.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base is used to deprotonate the phosphonate ester at the α-carbon, forming a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate byproduct.

The high (E)-selectivity of the HWE reaction is generally attributed to the thermodynamic equilibration of the intermediates, which favors the formation of the sterically less hindered trans-oxaphosphetane, leading to the (E)-alkene.[4]

Data Presentation: Synthesis of (2E,4E)-Dienoates

The following table summarizes various reaction conditions and corresponding outcomes for the synthesis of (2E,4E)-dienoates via the Horner-Wadsworth-Emmons reaction.

| Entry | α,β-Unsaturated Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (2E,4E) : other isomers |

| 1 | Crotonaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to rt | 12 | 85 | >95:5 |

| 2 | Crotonaldehyde | Triethyl phosphonoacetate | DBU, LiCl | Acetonitrile | rt | 4 | 92 | >98:2 (E,E only) |

| 3 | (E)-2-Pentenal | Trimethyl phosphonoacetate | NaOMe | Methanol | rt | 6 | 88 | >95:5 |

| 4 | Cinnamaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Ethanol | Reflux | 8 | 90 | >98:2 (E,E only) |

| 5 | (E)-2-Hexenal | Triethyl phosphonoacetate | NaH | DME | 0 to rt | 12 | 82 | >95:5 |

Note: "rt" denotes room temperature. Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride

This protocol describes a standard HWE reaction for the synthesis of ethyl (2E,4E)-hexadienoate (ethyl sorbate) from crotonaldehyde and triethyl phosphonoacetate using sodium hydride as the base.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Crotonaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred slurry via the dropping funnel over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure ethyl (2E,4E)-hexadienoate.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol utilizes the milder Masamune-Roush conditions, which are suitable for substrates that are sensitive to strong bases like sodium hydride.[2]

Materials:

-

Lithium chloride (LiCl), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Acetonitrile (MeCN)

-

Triethyl phosphonoacetate

-

Crotonaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous lithium chloride (1.2 equivalents) and anhydrous acetonitrile.

-

Add triethyl phosphonoacetate (1.0 equivalent) to the stirred suspension.

-

Add DBU (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the mixture for 30 minutes at room temperature.

-

Add crotonaldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (2E,4E)-dienoate.

Mandatory Visualizations

Caption: Workflow of the Horner-Wadsworth-Emmons synthesis of (2E,4E)-dienoates.

Caption: Role of HWE in accessing bioactive (2E,4E)-dienoates for drug development.

Applications in Drug Development

The stereochemically well-defined (2E,4E)-dienoate unit is a crucial component in numerous natural products that exhibit significant biological activities. The HWE reaction provides a reliable and efficient method to construct this moiety, facilitating the total synthesis of these complex molecules and their analogues for structure-activity relationship (SAR) studies.

For instance, the macrolide antibiotic Bafilomycin A1, which contains a (2E,4E)-dienoate fragment, is a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase). The synthesis of Bafilomycin A1 and its derivatives, aimed at developing novel anticancer and anti-osteoporotic agents, often relies on the HWE reaction to install the diene system with the correct stereochemistry.

Furthermore, the development of synthetic retinoids and other signaling molecules that modulate nuclear receptors often incorporates polyene chains where the (2E,4E)-dienoate is a recurring structural theme. The HWE synthesis provides a convergent and stereocontrolled route to access these compounds for therapeutic evaluation in areas such as oncology and dermatology.

References

Application Notes and Protocols: Methyl Penta-2,4-dienoate as a Diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl penta-2,4-dienoate is a versatile conjugated diene frequently employed in Diels-Alder reactions for the synthesis of complex cyclic molecules. Its dual functionality, comprising a conjugated diene system and an α,β-unsaturated ester, allows for the construction of six-membered rings with a high degree of stereochemical and regiochemical control. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of new carbon-carbon bonds and the introduction of chemical complexity in the synthesis of natural products and novel therapeutic agents.

The reactivity of this compound in Diels-Alder reactions is influenced by the electronic nature of the dienophile. Electron-deficient dienophiles, such as those containing carbonyl or cyano groups, exhibit enhanced reactivity. Furthermore, the stereochemical outcome of the reaction can be directed by the geometry of the diene and the dienophile, as well as the use of Lewis acid catalysts.

These application notes provide an overview of the use of this compound in Diels-Alder reactions, including representative experimental protocols and a summary of typical reaction parameters.